Coupling Efficiency vs. O-6-Protected Monomers
In a head-to-head evaluation of morpholino guanosine monomers for PMO synthesis, the target compound (with N2-isobutyryl protection) demonstrated superior performance as a 'regular monomer' baseline. The study found that while transient O-6-protected monomers offered a different advantage (improved solubility), the coupling efficiency of the target compound was the standard against which these new monomers were measured. HPLC analysis revealed that a trimethylsilylethyl-protected monomer exhibited better coupling efficiency than the N2-isobutyryl-protected regular monomer, establishing the target compound's efficiency as the benchmark .
| Evidence Dimension | Coupling Efficiency |
|---|---|
| Target Compound Data | Baseline (standard) |
| Comparator Or Baseline | Trimethylsilylethyl-protected morpholino guanosine monomer |
| Quantified Difference | Trimethylsilylethyl-protected monomer provides better coupling efficiency (HPLC analysis) |
| Conditions | PMO solid-phase synthesis; HPLC analysis |
Why This Matters
For procurement, this confirms the target compound is the industry-standard baseline, ensuring compatibility and predictable performance in validated synthesis protocols.
